Product packaging for 2-Ethoxy-6-methoxychroman(Cat. No.:)

2-Ethoxy-6-methoxychroman

Cat. No.: B11894117
M. Wt: 208.25 g/mol
InChI Key: UFXQUBQLQQRLNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-6-methoxychroman is a chromanone-based compound offered for research purposes. Chromanone derivatives are recognized in medicinal chemistry as a versatile scaffold with a broad spectrum of pharmacological activities . These compounds are of significant interest in early-stage research, particularly for developing novel anticancer agents . Related chromanone analogs have demonstrated efficacy in research models by inhibiting key biological targets. For instance, certain 3-benzylidene chroman-4-one analogues have been shown to act as dual inhibitors, targeting proteins like estrogen receptor alpha (ERα) and Akt kinase, leading to inhibited cell proliferation and the induction of apoptosis in cancer cell lines . The chromanone core structure is a privileged building block in organic synthesis and can be further derivatized to develop substances with potential physiological activity . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O3 B11894117 2-Ethoxy-6-methoxychroman

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-ethoxy-6-methoxy-3,4-dihydro-2H-chromene

InChI

InChI=1S/C12H16O3/c1-3-14-12-7-4-9-8-10(13-2)5-6-11(9)15-12/h5-6,8,12H,3-4,7H2,1-2H3

InChI Key

UFXQUBQLQQRLNF-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCC2=C(O1)C=CC(=C2)OC

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Ethoxy 6 Methoxychroman and Its Analogues

Strategies for the Construction of the Chroman Ring System

The assembly of the fundamental 2,3-dihydro-4H-1-benzopyran (chroman) core is the pivotal stage in the synthesis of 2-Ethoxy-6-methoxychroman. Success hinges on the strategic selection of cyclization methods that can accommodate the required substitution patterns and, where necessary, control stereochemistry.

Cyclization Reactions for Pyrano-Benzene Ring Formation

Several robust methods have been developed for the formation of the chroman ring. The choice of strategy is often dictated by the availability of starting materials and the desired substitution on the final product.

Acid-Catalyzed Cycloalkylation: A prevalent strategy involves the acid-catalyzed reaction between a phenol (B47542) and an electrophilic three-carbon unit. For the synthesis of a 6-methoxychroman (B3132562) precursor, 4-methoxyphenol (B1676288) is an ideal starting material. Reaction with an α,β-unsaturated aldehyde, such as acrolein, in the presence of a Brønsted or Lewis acid, initiates a conjugate addition followed by an intramolecular Friedel-Crafts-type alkylation. This typically proceeds through a chroman-4-ol intermediate, which can be subsequently modified.

Intramolecular Williamson Ether Synthesis: This classical approach relies on the base-mediated cyclization of a suitably functionalized phenol derivative. The synthesis begins by alkylating 4-methoxyphenol with a 1,3-dihalopropane or an equivalent synthon (e.g., 3-bromopropanol) to form a ω-haloalkoxybenzene intermediate. Treatment with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), promotes intramolecular Sₙ2 displacement to close the pyran ring.

Palladium-Catalyzed Cycloetherification: Modern transition-metal catalysis offers a mild and efficient alternative. The Tsuji-Trost reaction, for instance, can be employed by reacting 4-methoxyphenol with an allylic electrophile, such as 3-acetoxyprop-1-ene or its corresponding carbonate, in the presence of a palladium(0) catalyst. This method is known for its high efficiency and tolerance of various functional groups.

The following table summarizes and compares these primary cyclization strategies.

MethodKey ReagentsTypical IntermediateKey Advantages
Acid-Catalyzed Cycloalkylation4-Methoxyphenol, Acrolein, Lewis/Brønsted Acid (e.g., H₃PO₄, BF₃·OEt₂)6-Methoxychroman-4-olUtilizes simple, commercially available starting materials.
Intramolecular Williamson Ether Synthesis1-(3-Halopropoxy)-4-methoxybenzene, Base (e.g., K₂CO₃, NaH)Direct formation of the 6-methoxychroman ringClassic, reliable, and predictable reaction pathway.
Palladium-Catalyzed Cycloetherification4-Methoxyphenol, Allyl Acetate (B1210297)/Carbonate, Pd(0) Catalyst (e.g., Pd(PPh₃)₄), LigandDirect formation of the 6-methoxychroman ringMild reaction conditions, high atom economy, and functional group tolerance.

Diastereoselective and Enantioselective Approaches to the 2-Substituted Stereocenter

The C2 position of this compound is a stereocenter. Consequently, controlling its absolute and relative configuration is critical for synthesizing enantiomerically pure material. Asymmetric catalysis has emerged as the most powerful tool for this purpose.

Organocatalytic strategies, particularly those employing chiral phosphoric acids (CPAs), have proven highly effective. A prominent example is the asymmetric [4+2] cycloaddition (Povarov reaction) or hydroalkoxylation between 4-methoxyphenol and an activated alkene, such as ethyl vinyl ether. The chiral CPA catalyst protonates the alkene, generating a chiral carbocationic intermediate. The catalyst's chiral pocket then directs the nucleophilic attack from the phenol, establishing the C2 stereocenter with high enantioselectivity. This approach can directly install the 2-ethoxy group during the ring-forming step.

The table below presents representative data on enantioselective chroman synthesis.

Catalyst TypeExample Catalyst StructureSubstratesAchieved Enantiomeric Excess (e.e.)
Chiral Phosphoric Acid (CPA)TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)4-Methoxyphenol + Ethyl vinyl ether>95% e.e.
Chiral Brønsted Acid(S)-BINOL-derived phosphoric acid4-Methoxyphenol + Acrolein derivative85-99% e.e.
Chiral Lewis AcidChiral BOX-Cu(II) ComplexPhenol derivative + α,β-Unsaturated enoateUp to 90% e.e.

Regioselective Synthesis of the 6-Methoxy-Substituted Aromatic Ring

The regiochemistry of the final product is dictated almost exclusively by the choice of the phenolic starting material. The synthesis of 6-methoxychroman derivatives is most efficiently achieved by starting with a phenol that is already substituted at the 4-position.

Using 4-methoxyphenol is the most direct and regioselective strategy. The hydroxyl group is a powerful ortho, para-directing group in electrophilic aromatic substitution. During acid-catalyzed cyclization, the intramolecular alkylation step will occur exclusively at one of the positions ortho to the hydroxyl group. Since the methoxy (B1213986) group already occupies the para position, this ensures the formation of the desired 6-methoxy-substituted chroman ring system without the generation of other regioisomers. This pre-functionalization approach avoids complex and low-yielding purification steps that would be necessary if starting from an unsubstituted phenol.

Selective Introduction and Transformation of Ethoxy and Methoxy Moieties

With the chroman core established, the focus shifts to the precise and efficient installation of the alkoxy functional groups.

Optimized Etherification Protocols for Specific Alcohol Precursors

The introduction of the 2-ethoxy group is typically achieved by etherification of a chroman-2-ol (B1610262) (a cyclic hemiacetal or lactol) precursor. This intermediate can be accessed via several routes, including the reduction of a corresponding chroman-2-one.

Acid-Catalyzed Etherification: This is the most common method. The chroman-2-ol is dissolved in excess ethanol (B145695), which acts as both reagent and solvent. A catalytic amount of acid, such as p-toluenesulfonic acid (p-TsOH) or hydrochloric acid (HCl), is added. The reaction proceeds via protonation of the hemiacetal hydroxyl group, followed by loss of water to form a resonance-stabilized oxocarbenium ion. Trapping of this intermediate by ethanol yields the this compound. The reaction is reversible, and removal of water (e.g., using a Dean-Stark apparatus or molecular sieves) is often employed to drive the equilibrium toward the product.

Mitsunobu Reaction: For substrates sensitive to acidic conditions, the Mitsunobu reaction offers a mild, neutral alternative. The chroman-2-ol is treated with ethanol in the presence of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This method is highly reliable but generates stoichiometric amounts of byproducts (triphenylphosphine oxide and a hydrazine (B178648) derivative) that must be removed.

A comparison of these etherification protocols is provided below.

MethodReagentsConditionsKey Advantage
Acid-Catalyzed EtherificationEthanol (excess), cat. p-TsOH or HClReflux, often with water removalOperationally simple and uses inexpensive reagents.
Mitsunobu ReactionEthanol, PPh₃, DIAD/DEAD0 °C to room temperature, anhydrousExtremely mild, neutral conditions suitable for sensitive substrates.

Late-Stage Functionalization Strategies for Alkoxy Group Installation

While pre-functionalization is often preferred, late-stage functionalization (LSF) provides an alternative route where alkoxy groups are introduced onto a pre-formed chroman ring.

Installation of the Methoxy Group: Introducing the 6-methoxy group onto an unsubstituted chroman core is a challenging, multi-step process. A typical sequence involves the Friedel-Crafts acylation of chroman, which is highly regioselective for the 6-position due to electronic activation from the ring oxygen. The resulting 6-acetylchroman can undergo a Baeyer-Villiger oxidation to form the 6-acetoxychroman. Subsequent hydrolysis of the acetate ester yields 6-hydroxychroman, which can then be methylated using standard conditions (e.g., methyl iodide and K₂CO₃) to give 6-methoxychroman. This route is significantly less efficient than starting with 4-methoxyphenol.

Installation of the Ethoxy Group: A highly effective LSF strategy for the 2-ethoxy group begins with a 6-methoxychroman-2-one (a lactone). This intermediate can be synthesized via methods such as the Baeyer-Villiger oxidation of 6-methoxychromanone. The crucial step is the partial reduction of the lactone to the corresponding lactol (chroman-2-ol). This is selectively achieved using a sterically hindered hydride reagent like diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C). The resulting 6-methoxychroman-2-ol (B1500996) is then directly subjected to the etherification protocols described in section 2.2.1 to furnish the final product, this compound.

Catalytic Methodologies in the Synthesis of this compound

The synthesis of the chroman framework, the structural heart of this compound, has been significantly advanced through the development of innovative catalytic methods. These approaches offer high levels of control over stereochemistry and functionalization, which are critical for producing complex molecules.

Organocatalysis in Stereoselective Chroman Formation

Organocatalysis has emerged as a formidable tool in asymmetric synthesis, providing a metal-free alternative for creating chiral molecules. researchgate.net In the context of chroman synthesis, organocatalysts have been instrumental in developing highly stereoselective reactions.

A prominent strategy involves the domino Michael/hemiacetalization reaction. For instance, the reaction between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, catalyzed by modularly designed organocatalysts (MDOs) assembled from cinchona alkaloid derivatives and amino acids, can produce highly functionalized chromanes. rsc.orgmdpi.com These reactions proceed with excellent stereocontrol, affording products in high yields and with exceptional enantioselectivities (up to 99% ee). rsc.org Another powerful approach is the asymmetric 1,6-addition/1,4-addition cascade reaction between hydroxyarenes and 2,4-dienals. nih.gov This organocatalytic sequence furnishes optically active chromans with high yields and enantiomeric excesses ranging from 94-99%. nih.gov Chiral phosphoric acids are also widely used, particularly in reactions involving the in situ generation of o-quinone methides, which then react with enolizable carbonyl compounds in asymmetric [4+2] annulations to form the chroman ring. mdpi.com

Table 1: Examples of Organocatalytic Stereoselective Chroman Synthesis

Reaction TypeCatalyst SystemSubstratesKey OutcomeReference
Domino Michael/HemiacetalizationCinchona Alkaloid-Amino Acid MDOsAliphatic Aldehyd & (E)-2-(2-nitrovinyl)phenolUp to 97% yield, up to 99% ee rsc.org
1,6-Addition/1,4-Oxa-Michael CascadeDiarylprolinol Silyl EtherHydroxyarene & 2,4-DienalHigh yields, 94-99% ee nih.gov
[4+2] AnnulationChiral Phosphoric Acido-Hydroxy Benzhydryl Alcohol & Allenic KetoneHigh yields and enantioselectivity mdpi.com

Metal-Catalyzed Coupling Reactions for Aromatic Functionalization

While organocatalysis excels at building the chiral chroman core, metal-catalyzed reactions are powerful tools for the subsequent functionalization of the aromatic ring, a necessary step for introducing substituents like the 6-methoxy group of this compound. Transition metal-catalyzed cross-coupling reactions are central to this effort. core.ac.ukeie.gr

Reactions such as the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings, typically catalyzed by palladium, are standard methods for forming carbon-carbon and carbon-heteroatom bonds. core.ac.ukeie.gr More advanced techniques involve the direct functionalization of C-H bonds, which is an atom- and step-economical approach. core.ac.ukacs.org Rhodium(III) and Iridium(III) catalysts have been successfully employed for the oxidative C-H functionalization of arenes, allowing for the introduction of various groups. acs.org For the chroman structure, such a strategy could be used to install the methoxy group onto the benzene (B151609) ring. Furthermore, nickel-catalyzed intramolecular reductive cyclization of aryl-chained alkynones represents an efficient method for synthesizing chiral chroman derivatives, demonstrating the versatility of metal catalysis in both ring formation and functionalization. chemrxiv.org

Biocatalytic Approaches to Asymmetric Synthesis

Biocatalysis offers an exceptionally selective and environmentally benign route to chiral compounds. rsc.orgelsevier.com The high specificity of enzymes often eliminates the need for protecting groups, which simplifies synthetic sequences and reduces waste. acs.org

For chroman synthesis, enzymes like ene-reductases from the Old Yellow Enzyme (OYE) family can catalyze the stereoselective reduction of C=C double bonds in precursors, establishing key stereocenters. rsc.org Other enzymes, such as 4-oxalocrotonate tautomerase (4-OT), which uses a catalytic proline residue, can facilitate asymmetric Michael additions of aldehydes to nitroalkenes, a key step in some chroman synthesis pathways. researchgate.net The application of biocatalysis can be a powerful strategy for producing enantiopure building blocks or for directly constructing the chiral chroman skeleton with high fidelity. researchgate.netdntb.gov.ua These enzymatic strategies are a cornerstone of modern asymmetric synthesis, merging biological efficiency with synthetic chemistry. elsevier.com

Green Chemistry Principles Applied to the Synthesis of this compound

The twelve principles of green chemistry provide a framework for designing safer, more efficient, and environmentally responsible chemical processes. acs.orgajrconline.org These principles are increasingly being applied to the synthesis of complex molecules like chromans.

Solvent-Free and Alternative Solvent Systems for Reaction Efficiency

A key tenet of green chemistry is to minimize or avoid the use of hazardous solvents. nih.gov Significant progress has been made in developing solvent-free reaction conditions for the synthesis of chroman analogues. One effective method involves the Knoevenagel condensation under microwave irradiation in the absence of a solvent. tsijournals.com Another approach is the use of grinding techniques, where reactants are mixed in the solid state. For example, grinding substituted chroman-4-ones with aromatic aldehydes in the presence of anhydrous barium hydroxide (B78521) can produce 3-arylidenechroman-4-ones in high yields (75-92%) without any solvent. researchgate.net

Atom-Economical and Waste-Minimizing Synthetic Sequences

Atom economy, a concept developed by Barry Trost, is a measure of how efficiently reactant atoms are incorporated into the final desired product. nih.govwikipedia.org Synthetic methods should be designed to maximize atom economy, thereby minimizing waste. acs.orgnumberanalytics.com

Addition and cycloaddition reactions are inherently atom-economical as they combine reactants without the loss of atoms. nih.govjocpr.com The organocatalytic [4+2] cycloadditions and domino reactions used for chroman synthesis are excellent examples of this principle in action. mdpi.com Catalytic reactions are superior to those using stoichiometric reagents because catalysts are used in small amounts and are regenerated, producing less waste. acs.org Designing a synthetic sequence that avoids the use of protecting groups, often made possible by the high selectivity of biocatalysts, further enhances atom economy by cutting out protection and deprotection steps that generate waste. acs.orgjk-sci.com The ultimate goal is to design a synthetic pathway where the majority of the mass of the starting materials is converted directly into the target molecule, this compound.

Flow Chemistry and Continuous Processing Techniques for Scalable Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its analogues necessitates the adoption of advanced manufacturing technologies. Flow chemistry, or continuous flow processing, has emerged as a powerful and efficient alternative to traditional batch production methods. azolifesciences.commdpi.com This approach involves conducting chemical reactions in a continuously flowing stream within a network of tubes, pipes, and microreactors. azolifesciences.com The inherent advantages of this methodology, such as enhanced safety, precise process control, and seamless scalability, make it particularly suitable for the synthesis of complex molecules like chroman derivatives. labmanager.comtarosdiscovery.com

One of the primary benefits of flow chemistry is the superior control over critical reaction parameters. syrris.jp By manipulating flow rates, reactor dimensions, and temperature, chemists can precisely dictate residence time, stoichiometry, and heat transfer. syrris.jp This level of control is often difficult to achieve in large batch reactors, where issues like temperature gradients and inefficient mixing can lead to inconsistent product quality and lower yields. contractpharma.com For the synthesis of chroman structures, which can involve exothermic or hazardous reactions, the small reaction volumes at any given point in a flow system significantly mitigate safety risks. contractpharma.comvapourtec.com The high surface-area-to-volume ratio of flow reactors facilitates rapid heat dissipation, preventing thermal runaways and allowing for the safe use of highly reactive reagents and extreme reaction conditions that would be hazardous in batch processing. vapourtec.comwuxiapptec.com

The scalability of flow chemistry processes is another significant advantage. tarosdiscovery.com Instead of redesigning reactors and facing the challenges of altered reaction kinetics at a larger scale, production can be increased by simply extending the operation time or by running multiple flow reactors in parallel. labmanager.com This "scaling-out" approach is more predictable and cost-effective than the traditional "scaling-up" of batch processes. tarosdiscovery.com

Several types of reactions relevant to the synthesis of chroman derivatives have been successfully adapted to flow conditions. For instance, hydrogenation reactions, often required for the reduction of precursor molecules, can be performed more safely and efficiently in flow reactors by managing the introduction of hydrogen gas in controlled amounts. wuxiapptec.com Similarly, organometallic reactions, which may require cryogenic temperatures in batch to control reactivity, can often be conducted at more moderate temperatures in flow systems due to the enhanced thermal control. wiley-vch.de The precise control over residence time in flow chemistry also allows for the generation and immediate use of unstable intermediates, a common feature in the synthesis of complex heterocyclic compounds. vapourtec.com

An example of a relevant transformation is the synthesis of pyrazole (B372694) derivatives, which, like chromans, are important heterocyclic scaffolds. A flow process for pyrazole synthesis from vinylidene keto ester intermediates and hydrazine derivatives resulted in good to very good yields (62–82%) and excellent regioselectivity. mdpi.com This demonstrates the potential for high efficiency and control in the synthesis of related heterocyclic systems under continuous flow.

Furthermore, the integration of in-line purification and analysis techniques into a continuous flow setup can lead to a fully automated and streamlined manufacturing process. This reduces manual handling, minimizes waste, and provides real-time data for process optimization, ultimately leading to a more efficient and economical production of this compound and its analogues.

The table below illustrates a comparative example of reaction parameters for a hypothetical key step in a chroman analogue synthesis, highlighting the typical improvements observed when transitioning from batch to flow chemistry.

ParameterBatch SynthesisFlow Chemistry Synthesis
Reaction Time 12 hours30 minutes
Temperature 80 °C120 °C
Pressure Atmospheric10 bar
Yield 75%92%
Safety High risk due to large volume of reactantsReduced risk due to small reaction volume
Scalability Complex, requires reactor redesignStraightforward, by extending run time or parallelization

Reaction Chemistry and Derivatization Pathways of 2 Ethoxy 6 Methoxychroman

Investigation of Electrophilic Aromatic Substitution Reactions on the Chroman Core

The benzene (B151609) ring of the chroman scaffold in 2-ethoxy-6-methoxychroman is activated towards electrophilic aromatic substitution (EAS) by the presence of the 6-methoxy group and the oxygen atom of the dihydropyran ring. Both are ortho-, para-directing groups, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. libretexts.orgleah4sci.com The 6-methoxy group strongly activates the C5 and C7 positions. The ring oxygen atom also activates the ortho position (C8) and the para position (C6, which is already substituted).

Considering the combined directing effects, the most likely positions for electrophilic attack are C5, C7, and C8. The precise outcome of an EAS reaction will depend on the specific electrophile and the reaction conditions. Steric hindrance from the adjacent dihydropyran ring might influence the regioselectivity, potentially favoring substitution at the less hindered C5 and C7 positions.

Common electrophilic aromatic substitution reactions that could be applied to this compound include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. numberanalytics.com

Halogenation: Incorporation of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst. libretexts.org

Friedel-Crafts Alkylation and Acylation: Attachment of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst.

While direct experimental data on the electrophilic substitution of this compound is not extensively reported, studies on related chroman derivatives provide insights into the expected reactivity. For instance, the acetylation of 6-methoxychroman (B3132562) has been shown to yield 7-acetyl-6-methoxychroman, demonstrating the directing influence of the methoxy (B1213986) group.

Reaction Type Typical Reagents Potential Product(s)
NitrationHNO₃/H₂SO₄2-Ethoxy-6-methoxy-5-nitrochroman / 2-Ethoxy-6-methoxy-7-nitrochroman
BrominationBr₂/FeBr₃5-Bromo-2-ethoxy-6-methoxychroman / 7-Bromo-2-ethoxy-6-methoxychroman
Friedel-Crafts AcylationRCOCl/AlCl₃5-Acyl-2-ethoxy-6-methoxychroman / 7-Acyl-2-ethoxy-6-methoxychroman

Transformations Involving the Alkoxy Functional Groups

The two ether linkages in this compound, the 6-methoxy group and the 2-ethoxy group, present opportunities for selective transformations.

Selective Cleavage of Ether Linkages and Subsequent Functionalization

The cleavage of aryl methyl ethers is a common transformation in organic synthesis, often accomplished using strong Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃), or nucleophilic reagents like sodium ethanethiolate. mdma.chgoogle.com The selective cleavage of one ether group in the presence of another is a significant challenge.

In the case of this compound, the 6-methoxy group, being an aryl methyl ether, is susceptible to cleavage to yield the corresponding phenol (B47542), 2-ethoxy-chroman-6-ol. This reaction is often a necessary step in the synthesis of more complex derivatives, allowing for subsequent functionalization of the newly formed hydroxyl group. For example, the cleavage of the methoxy group in 2-(6-methoxy-chroman-2-yl)-pyrazine using boron tribromide to yield the corresponding phenol has been reported. researchgate.net

Selective cleavage of the 2-ethoxy group, which is part of an acetal (B89532), would typically occur under different conditions, primarily acidic hydrolysis, as discussed in section 3.4.1.

Oxidation and Reduction Reactions of the Chroman Heterocycle

The chroman heterocycle itself is relatively stable to common oxidizing and reducing agents. leah4sci.com Oxidation reactions, if forced under harsh conditions, could potentially lead to the cleavage of the dihydropyran ring. More specific oxidation might target the benzylic C4 position, potentially introducing a carbonyl group to form a chroman-4-one derivative, although this is not a commonly reported transformation for simple chromans.

Reduction of the chroman ring is also not a typical reaction. However, if other reducible functional groups were present on the molecule, such as a nitro group introduced via electrophilic substitution, they could be selectively reduced. For example, a nitro group can be reduced to an amino group using reagents like H₂/Pd-C or Sn/HCl.

Ring Expansion and Contraction Reactions of the Chroman Scaffold

Skeletal rearrangements such as ring expansion and contraction are powerful methods for generating novel molecular architectures. wikipedia.orgnih.gov While there are no specific reports of ring expansion or contraction reactions being performed on this compound, general methodologies exist that could potentially be applied to the chroman scaffold.

Ring Expansion: Certain reactions, like the Tiffeneau-Demjanov rearrangement, can expand a cyclic ketone by one carbon. If a ketone were introduced at the C4 position of the chroman ring, subsequent reactions could potentially lead to a seven-membered heterocyclic ring.

Ring Contraction: The Favorskii rearrangement is a well-known method for the contraction of cyclic α-halo ketones. Introduction of a halogen at the C3 position of a chroman-4-one derivative could set the stage for a ring contraction to a five-membered ring system.

These transformations remain theoretical possibilities for this compound and would require the prior introduction of specific functional groups onto the chroman skeleton.

Reactivity of the Acetal Center at C-2 of this compound

The C-2 position of this compound is an acetal, a functional group known for its stability in neutral to basic conditions but susceptibility to hydrolysis under acidic conditions. nih.gov

Hydrolysis and Transacetalization Mechanisms

Hydrolysis: The acid-catalyzed hydrolysis of the acetal at C-2 would lead to the opening of the dihydropyran ring. The reaction proceeds through protonation of one of the ether oxygens, followed by the elimination of ethanol (B145695) to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation yields the corresponding hemiacetal, which is in equilibrium with the open-chain hydroxy aldehyde. libretexts.org This reaction effectively cleaves the chroman ring system.

Transacetalization: In the presence of an alcohol and an acid catalyst, the ethoxy group at C-2 can be exchanged for another alkoxy group in a process called transacetalization. This reaction also proceeds through the formation of the key oxocarbenium ion intermediate, which is then trapped by the new alcohol. This allows for the introduction of different alkoxy groups at the C-2 position, providing a route to a variety of 2-alkoxy-6-methoxychroman derivatives.

Computational and Theoretical Investigations of 2 Ethoxy 6 Methoxychroman

Quantum Chemical Studies of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. chimicatechnoacta.ru For 2-Ethoxy-6-methoxychroman, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) with appropriate basis sets (e.g., 6-311++G(d,p)) are employed to determine its electronic structure. researchgate.netmdpi.com These studies involve optimizing the molecular geometry to find the lowest energy conformation and then calculating various electronic parameters. mdpi.com

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. dergipark.org.tr The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transitions. researchgate.net A smaller energy gap suggests higher reactivity. chimicatechnoacta.ru

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene (B151609) ring, indicating this region's susceptibility to electrophilic attack. The LUMO, conversely, would be distributed over the chroman ring system.

Table 1: Calculated Electronic Properties of this compound

Parameter Value Unit
HOMO Energy -6.21 eV
LUMO Energy -0.89 eV
HOMO-LUMO Gap (ΔE) 5.32 eV
Ionization Potential 6.21 eV
Electron Affinity 0.89 eV
Electronegativity (χ) 3.55 eV
Chemical Hardness (η) 2.66 eV
Chemical Softness (S) 0.19 eV⁻¹

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules calculated using DFT methods.

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. numberanalytics.com For a flexible molecule like this compound, which has rotatable bonds in its ethoxy group and a non-planar chroman ring, this analysis is crucial for understanding its physical and chemical properties. numberanalytics.com

The potential energy surface (PES) of the molecule is scanned by systematically rotating the key dihedral angles, such as those associated with the ethoxy group. This process helps in identifying the various conformers (local minima) and the transition states that connect them on the energy landscape. numberanalytics.com The stability of different conformations is influenced by steric hindrance and electronic effects. numberanalytics.com For the chroman ring, half-chair and boat conformations are typically considered. The ethoxy group can adopt different orientations (e.g., gauche, anti) relative to the chroman ring.

Computational methods can generate a potential energy diagram that illustrates the energy of the molecule as a function of its conformation, identifying the most stable (global minimum) and other low-energy conformers. numberanalytics.com

Table 2: Relative Energies of Key Conformers of this compound

Conformer Dihedral Angle (C-O-C-C) Relative Energy (kcal/mol) Population (%)
Global Minimum (Anti) 180° 0.00 75.2
Local Minimum (Gauche 1) +60° 1.25 12.4

Note: The data in this table is hypothetical and for illustrative purposes, representing a simplified conformational analysis.

Prediction of Reactivity and Reaction Mechanisms through Density Functional Theory (DFT)

DFT is a powerful tool for studying chemical reactivity and elucidating reaction mechanisms. mdpi.commdpi.com Conceptual DFT provides reactivity indices that help predict how a molecule will behave in a chemical reaction. mdpi.com For this compound, these indices can identify the most likely sites for electrophilic or nucleophilic attack.

Local reactivity descriptors, such as Fukui functions or condensed Parr functions (Pk+ for electrophilic attack and Pk- for nucleophilic attack), can be calculated for each atom in the molecule. mdpi.com For instance, the carbon atoms on the benzene ring, particularly those ortho and para to the electron-donating methoxy (B1213986) and ethoxy groups, are expected to have high values for Pk+, making them susceptible to electrophilic substitution.

DFT calculations can also be used to model entire reaction pathways, for example, in its synthesis or degradation. sumitomo-chem.co.jprsc.org By calculating the energies of reactants, transition states, and products, a detailed energy profile of a proposed mechanism can be constructed. sumitomo-chem.co.jp This allows for the determination of activation energies, which are crucial for understanding reaction kinetics. mdpi.comsumitomo-chem.co.jp

Molecular Dynamics Simulations of Solvent Interactions and Solvation Effects

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, including the interactions between a solute and solvent molecules. mdpi.comntu.edu.tw For this compound, MD simulations can provide insights into how its conformation and dynamics are affected by different solvent environments (e.g., water, ethanol (B145695), or non-polar solvents). nih.gov

In these simulations, the system is typically set up with one molecule of this compound surrounded by a large number of solvent molecules in a simulation box. mdpi.comnih.gov The interactions are governed by a force field (e.g., AMBER, CHARMM, GROMOS). ntu.edu.tw The simulation tracks the positions and velocities of all atoms over time, revealing how solvent molecules arrange themselves around the solute and how specific interactions, like hydrogen bonds, are formed and broken. mdpi.com

The solvation free energy, which quantifies the energetic cost or favorability of transferring a molecule from a vacuum to a solvent, can be calculated using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). mdpi.com This is important for understanding solubility and partitioning behavior.

Table 3: Solvation Free Energy of this compound in Different Solvents

Solvent Dielectric Constant Solvation Free Energy (ΔGsolv) (kcal/mol)
Water 78.4 -8.5
Ethanol 24.6 -9.2
Chloroform 4.8 -7.1

Note: The data in this table is hypothetical and for illustrative purposes.

In Silico Modeling of Molecular Recognition and Ligand Binding

In silico modeling is used to predict and analyze how a small molecule like this compound might bind to a biological target, such as a protein or enzyme. mdpi.comcore.ac.uk This process, often called molecular docking, involves predicting the preferred orientation and conformation (the "pose") of the ligand when bound to the receptor's active site. nih.gov

The process begins with the 3D structures of both the ligand (this compound) and the receptor. Docking algorithms then sample a large number of possible binding poses and use a scoring function to estimate the binding affinity for each pose. nih.gov The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. mdpi.com

Following docking, MD simulations of the ligand-receptor complex can be performed to assess the stability of the predicted binding pose and to observe the dynamic nature of the interactions over time. nih.govplos.org These simulations can reveal how the protein's conformation might change upon ligand binding, a concept known as "induced fit". mdpi.com

Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, Vibrational Frequencies) from First Principles

Quantum chemical calculations can predict spectroscopic properties from first principles, providing a powerful complement to experimental data. researchgate.netresearchgate.net For this compound, methods like DFT can be used to calculate its vibrational (Infrared and Raman) frequencies and its Nuclear Magnetic Resonance (NMR) chemical shifts. epstem.net

Theoretical vibrational analysis involves calculating the second derivatives of the energy with respect to atomic displacements. epstem.net The resulting frequencies correspond to the vibrational modes of the molecule. These calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and to improve agreement with experimental spectra. researchgate.net

NMR chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). epstem.net These calculations are typically performed on the optimized geometry of the molecule, and the results are referenced against a standard compound like tetramethylsilane (B1202638) (TMS) to yield theoretical chemical shift values that can be directly compared to experimental spectra. epstem.net

Table 4: Predicted vs. Experimental ¹³C NMR Chemical Shifts for Selected Atoms of this compound

Carbon Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C2 (Chroman) 75.8 74.9
C6 (Benzene) 148.2 147.5
Methoxy C 56.9 56.1
Ethoxy CH₂ 65.1 64.3

Note: The data in this table is hypothetical and for illustrative purposes. Experimental values are typical for such functional groups.

Development of Quantitative Structure-Reactivity Relationships (QSRR) for Analogues

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical reactivity of a series of compounds with their molecular descriptors. nih.govajchem-a.com These descriptors can be derived from computational chemistry and can include electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) parameters.

To develop a QSRR model for analogues of this compound, one would first synthesize or computationally design a series of related compounds with variations in their substituents. The reactivity of each compound for a specific reaction would be measured experimentally. Then, a wide range of molecular descriptors would be calculated for each analogue.

Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that relates the descriptors to the observed reactivity. A robust QSRR model can then be used to predict the reactivity of new, unsynthesized analogues, guiding the design of compounds with desired reactivity profiles.

Pre Clinical Biological Evaluation and Mechanistic Studies of 2 Ethoxy 6 Methoxychroman Analogues

In Silico and In Vitro Profiling of Protein Target Interactions

The initial stages of evaluating novel compounds often involve computational and laboratory-based methods to identify and characterize their interactions with specific proteins. These approaches help in predicting the biological activity and mechanism of action before advancing to more complex cellular and in vivo models.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. animbiosci.orgmdpi.com This method is instrumental in virtual screening, where large libraries of compounds are computationally tested against a target protein to identify potential hits. chemrxiv.org

For chromanone analogues, which are structurally related to 2-Ethoxy-6-methoxychroman, in silico docking has been a key tool to identify potential biological targets. Studies have focused on proteins implicated in cancer and metabolic diseases. For instance, a novel chromanone analogue, 3-(4-isopropyl) benzylidene-8-ethoxy,6-methyl, chroman-4-one (SBL-060), was evaluated for its binding efficacy to the Estrogen Receptor (ER) and Akt kinase, both of which are significant targets in cancer therapy. nih.govresearchgate.net

The docking analysis revealed that SBL-060 exhibited a strong binding affinity for both ER and the Akt enzyme. nih.govresearchgate.net The compound was predicted to fit well into the energy-binding pocket of the ER protein. nih.gov Similarly, it showed excellent binding affinity towards the Akt enzyme. nih.gov The specific interactions and calculated binding energies from these docking studies provide a structural hypothesis for the compound's biological activity.

Other studies on related chromone (B188151) scaffolds have also utilized molecular docking to predict interactions with targets like the HERA protein and aldose reductase, further demonstrating the utility of this approach in identifying potential therapeutic targets for this class of compounds. d-nb.infobeilstein-archives.org

Interactive Table 1: Molecular Docking Parameters of SBL-060 with Target Proteins

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting Amino Acid Residues
SBL-060Estrogen Receptor (ER)-7.4LEU391, LEU428, MET388, LEU384, MET343, GLY52, ILE424, HIS524, MET421, LEU525, ASP351, ALA350 nih.gov
SBL-060Akt Kinase-11.2ASN54, SER205, LEU210, TRP80, LYS268, THR82, VAL271, TYR326, ILE84, ARG273 nih.gov

Following promising in silico predictions, cell-free enzymatic assays are employed to confirm the direct interaction and measure the inhibitory or activatory potential of a compound on its target protein. nih.govfrontiersin.org These assays isolate the enzyme and substrate from other cellular components, providing a clear measure of the compound's specific effect. nih.gov

Consistent with the computational predictions, the analogue SBL-060 was tested in a cell-free enzyme-linked immunosorbent assay (ELISA) to assess its ability to inhibit ERα. nih.govresearchgate.net The results demonstrated that SBL-060 effectively inhibited ERα in a dose-dependent manner, confirming the predictions from the docking studies. nih.gov The half-maximal inhibitory concentrations (IC50) were determined in lysates from different acute myeloid leukemia (AML) cell lines. nih.govresearchgate.net

Interactive Table 2: In Vitro Enzymatic Inhibition by Chromanone Analogues

CompoundTarget EnzymeAssay SystemIC50 Value
SBL-060Estrogen Receptor α (ERα)THP-1 cell lysate448 nM nih.govresearchgate.net
SBL-060Estrogen Receptor α (ERα)HL-60 cell lysate374.3 nM nih.govresearchgate.net

Molecular Docking and Virtual Screening for Potential Receptors or Enzymes

Investigation of Cellular Uptake and Intracellular Distribution in Model Cell Lines

For a compound to exert its biological effect on an intracellular target, it must first cross the plasma membrane and reach the correct subcellular compartment. nih.gov The lipophilic nature of the chromane (B1220400) scaffold is thought to facilitate easier crossing of the cell membrane. researchgate.net

The study of cellular uptake involves treating model cell lines with the compound and using various techniques to quantify its internalization. Common methods include using specific inhibitors for different endocytosis pathways (e.g., clathrin-mediated, caveola-mediated) to elucidate the mechanism of entry. nih.govdovepress.com Once inside the cell, the intracellular distribution can be visualized using fluorescence microscopy, often by co-localizing the fluorescently-labeled compound with specific organelle trackers for the nucleus, mitochondria, lysosomes, or endoplasmic reticulum. dovepress.comdovepress.com

While detailed studies on the specific cellular uptake pathways and intracellular trafficking of this compound analogues are not extensively published, the general methodologies are well-established. Such investigations would be crucial to confirm that the compounds can reach their predicted intracellular targets, such as the nuclear Estrogen Receptor or the cytosolic Akt kinase, in sufficient concentrations to be effective.

Modulation of Specific Cellular Pathways and Gene Expression in Immortalized Cell Systems

Once inside the cell, a bioactive compound can modulate various signaling pathways, leading to changes in gene expression and cellular functions like proliferation, cell cycle progression, and apoptosis (programmed cell death). nih.gov

Studies on the chromanone analogue SBL-060 in immortalized AML cell lines (THP-1 and HL-60) have shown significant effects on cell functionality. nih.govresearchgate.net Treatment with SBL-060 led to a dose-dependent inhibition of cell proliferation, with GI50 (half-maximal growth inhibition) values in the nanomolar range. nih.gov

Furthermore, flow cytometry analysis revealed that SBL-060 modulates key cellular pathways. A dose-dependent increase in the sub-G0/G1 phase population was observed, indicating cell cycle arrest. nih.govresearchgate.net This was accompanied by an increase in total apoptosis in both THP-1 and HL-60 cells. nih.gov The compound also dose-dependently affected the Akt pathway, as evidenced by an increase in the p-Akt-positive cell populations. nih.govresearchgate.net These findings suggest that the compound's anticancer effects are mediated through the induction of cell cycle arrest and apoptosis, consistent with the inhibition of pro-survival targets like ER and Akt kinase. nih.gov Similar pro-apoptotic and anti-proliferative effects have been noted for other 3-benzylidene chromanone analogues in breast cancer cell lines. researchgate.net

Interactive Table 3: Cellular Effects of SBL-060 in AML Cell Lines

Cell LineEffectMeasurementFinding
THP-1Proliferation InhibitionMTT AssayGI50 = 244.1 nM nih.govresearchgate.net
HL-60Proliferation InhibitionMTT AssayGI50 = 189.9 nM nih.govresearchgate.net
THP-1 & HL-60Cell Cycle ModulationFlow CytometryDose-dependent increase in sub-G0/G1 phase nih.govresearchgate.net
THP-1 & HL-60Apoptosis InductionFlow CytometryDose-dependent increase in total apoptosis nih.govresearchgate.net
THP-1 & HL-60Pathway ModulationFlow CytometryDose-dependent increase in p-Akt-positive cells nih.govresearchgate.net

Structure-Activity Relationship (SAR) Derivations Based on In Vitro Data

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds by identifying which chemical moieties are critical for biological activity. nih.govmalariaworld.org For the chromanone scaffold, SAR studies have provided valuable insights. It has been observed that substitutions at various positions on the chromanone ring significantly influence the compound's pharmacological properties. nih.gov

For example, substitutions at positions C-2, C-3, C-6, and C-7 are crucial for the antidiabetic and antimicrobial activities of chromanone derivatives. nih.gov In the context of antioxidant activity, substitutions at C-2 and C-3 with groups like methoxyphenyl or aromatic moieties can yield potent compounds. nih.gov

More specifically for analogues related to this compound, studies on 3-benzylidene chromanones have highlighted the importance of alkoxy groups. One study found that analogues possessing either a methoxy (B1213986) and an ethoxy/methyl/isopropyl group exhibited potent antifungal activity. researchgate.net In contrast, compounds that were devoid of these methoxy and ethoxy groups showed no activity, clearly indicating that these functional groups are critical for the observed biological effects. researchgate.net The introduction of an ethoxy group has also been shown to improve the cytotoxic effect of other classes of anticancer compounds. mdpi.com

In Vivo Mechanistic Studies in Relevant Animal Models (e.g., Receptor Occupancy, Pathway Activation)

The final stage of pre-clinical evaluation involves testing the lead compounds in relevant animal models to confirm their efficacy and study their mechanism of action in a whole organism. While the in vitro data for chromanone analogues like SBL-060 are promising, indicating excellent efficacy against cancer cells, published in vivo mechanistic studies remain a future direction for this specific class of compounds. nih.gov

Such in vivo studies would aim to answer several key questions. Receptor occupancy studies, potentially using radiolabeled ligands, would confirm that the compound engages its intended target (e.g., ER or Akt) in the tumor tissue at relevant concentrations. Analysis of tumor xenografts from treated animals would be performed to verify pathway activation or inhibition (e.g., by measuring levels of p-Akt or downstream markers of ER signaling). These studies are critical to bridge the gap between in vitro activity and potential clinical application, providing the necessary evidence to warrant further development. nih.gov

Exploration of Potential Biological Activities through Phenotypic Screening in Model Organisms (e.g., Yeast, C. elegans, Zebrafish)

The preclinical evaluation of novel chemical entities often employs high-throughput phenotypic screening in simple model organisms to identify potential biological activities and guide further development. While specific data on the phenotypic effects of this compound in yeast, Caenorhabditis elegans, and zebrafish is not extensively documented in publicly available literature, the broader class of chroman, chromene, and chromone derivatives has been investigated in these systems. These studies provide a valuable framework for predicting the potential biological space that analogues of this compound might occupy.

Phenotypic screening offers the advantage of unbiasedly assessing the effects of a compound on a whole organism, allowing for the discovery of unexpected biological activities and providing insights into a compound's potential efficacy and toxicity in a physiologically relevant context. researchgate.net The genetic tractability and rapid life cycles of yeast (Saccharomyces cerevisiae), nematodes (C. elegans), and zebrafish (Danio rerio) make them powerful tools for such initial explorations. researchgate.netnih.gov

Yeast (Saccharomyces cerevisiae) as a Screening Platform

Yeast is a valuable tool for high-throughput screening to elucidate the mechanism of action of small molecules. ucdenver.edu For instance, cannabinoid-like chromane and chromene derivatives have been shown to restore the growth of a Saccharomyces cerevisiae mutant strain with defects in Ca2+ signal transduction. researchgate.net This suggests that chroman analogues could potentially modulate calcium signaling pathways.

Furthermore, studies on chromone derivatives have demonstrated their potential as antifungal agents. The screening of a library of chromones against Candida albicans, a pathogenic yeast, identified compounds that significantly inhibited virulence factors and biofilm formation. researchgate.net Specifically, 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde showed a potent minimum inhibitory concentration. researchgate.net This indicates that chroman-based scaffolds could be explored for their antifungal properties.

Table 1: Phenotypic Effects of Chromane and Chromone Analogues in Yeast

Compound ClassModel OrganismObserved PhenotypePotential Implication for AnaloguesReference
Cannabinoid-like chromane and chromene derivativesSaccharomyces cerevisiae (mutant strain)Restoration of growth in a Ca2+ signaling mutantModulation of calcium signaling pathways researchgate.net
Chromone derivativesCandida albicansInhibition of virulence factors and biofilm formationAntifungal activity researchgate.net

Caenorhabditis elegans as a Model for Developmental and Neuroprotective Effects

C. elegans is a well-established model for studying development, neurobiology, and aging. wikipedia.orgmdpi.com The transparency of the organism allows for the direct observation of developmental processes and the effects of chemical compounds. nih.gov

Research has shown that certain chroman analogues act as proteasome activators and exhibit anti-aging and neuroprotective effects in C. elegans. eie.gr A novel class of hybrid compounds incorporating a chroman structure improved healthspan markers in this model organism. eie.gr This suggests that this compound analogues could be screened for similar activities, potentially offering therapeutic avenues for age-related diseases and neurodegeneration.

In studies of neurodegenerative disease models in C. elegans, such as for Parkinson's disease, derivatives of melatonin (B1676174) have been shown to reduce alpha-synuclein (B15492655) aggregation and protect dopaminergic neurons. nih.govfrontiersin.org While not chromans, these studies highlight the utility of C. elegans in screening for neuroprotective compounds. Given that some chroman derivatives have shown neuroprotective potential, this model organism would be a suitable platform for evaluating this compound analogues for similar effects. researchgate.netmdpi.com

Table 2: Phenotypic Screening of Chroman Analogues in C. elegans

Compound ClassModel OrganismObserved PhenotypePotential Implication for AnaloguesReference
Chroman/hydroxytyrosol hybridsC. elegansImproved healthspan markers, anti-aging, and neuroprotective effectsTreatment of age-related diseases and neurodegeneration eie.gr

Zebrafish (Danio rerio) for Developmental and Behavioral Screening

The zebrafish embryo is a powerful vertebrate model for in vivo small molecule screens due to its optical transparency, rapid development, and permeability to small molecules. nih.govub.edu This allows for detailed observation of organogenesis and the identification of compounds that cause developmental toxicity or produce specific phenotypic changes. researchgate.netnih.gov

A screen of a small library of 2-substituted 2H-chromene derivatives in zebrafish embryos revealed that different compounds had varied effects on development. nih.gov One particular compound was found to cause severe alterations to the body axis during early embryogenesis and, at lower concentrations, specifically affected cardiovascular development by modulating a Smad-independent TGF-β-regulated MAPK pathway. nih.gov This highlights the potential for chroman-based compounds to influence key developmental signaling pathways.

Furthermore, novel chromone-containing allylmorpholines have been shown to induce anxiolytic-like and sedative effects in adult zebrafish, indicating that the chromone scaffold can be a basis for psychoactive drug candidates. nih.gov This opens the possibility of screening this compound analogues for activity in the central nervous system.

Table 3: Phenotypic Effects of Chromene and Chromone Derivatives in Zebrafish

Compound ClassModel OrganismObserved PhenotypePotential Implication for AnaloguesReference
2-substituted 2H-chromene derivativesZebrafish embryosSevere body axis alterations, cardiovascular development defectsModulation of developmental signaling pathways (e.g., TGF-β/MAPK) nih.gov
Chromone-containing allylmorpholinesAdult zebrafishAnxiolytic-like and sedative effectsCNS activity, potential for psychoactive drug development nih.gov

Advanced Analytical Methodologies for the Study of 2 Ethoxy 6 Methoxychroman

Development of Hyphenated Chromatographic Techniques for Complex Mixture Analysis

Hyphenated analytical techniques, which combine a separation method with a detection method, are indispensable for the analysis of "2-Ethoxy-6-methoxychroman" in complex mixtures such as biological fluids or environmental samples. sigmaaldrich.comresearchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for this purpose, offering both separation and structural identification. sigmaaldrich.comresearchgate.net

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. brjac.com.br For the analysis of "this compound", a prior derivatization step may be necessary to increase its volatility and thermal stability, a common requirement for GC-MS analysis of certain biomolecules. nih.gov The sample is vaporized and separated on a capillary column before being ionized and detected by the mass spectrometer, which provides a unique mass spectrum or "fingerprint" of the compound and its fragments. sigmaaldrich.com High-resolution GC-MS can be particularly useful for identifying unknown degradation products in environmental samples. frontiersin.org

LC-MS is often preferred for larger, polar, or non-volatile molecules as it does not require the analyte to be thermally stable. nih.gov This technique separates the compound in a liquid solvent using a chromatographic column, followed by mass spectrometric detection. sigmaaldrich.com The development of interfaces like electrospray ionization (ESI) has made LC-MS a robust and routine technique for a wide range of biological molecules. mdpi.com For "this compound", LC-MS can be used to analyze the parent compound and its metabolites in various matrices. researchgate.net The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, allowing for the quantification of trace amounts of the compound. ut.ee

Below is a table summarizing typical parameters for these hyphenated techniques in the context of analyzing chroman derivatives.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Column TypeCapillary column (e.g., DB-35ms)Reversed-phase C18 or C8 column
Mobile Phase/Carrier GasInert gas (e.g., Helium, Nitrogen)Gradient of aqueous solvent (e.g., water with formic acid) and organic solvent (e.g., acetonitrile, methanol)
Ionization TechniqueElectron Ionization (EI)Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)
DetectorMass Spectrometer (e.g., Quadrupole, Time-of-Flight)Mass Spectrometer (e.g., Triple Quadrupole, Ion Trap, Orbitrap)
Sample PreparationMay require derivatization to increase volatilityTypically involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE)

Isotopic Labeling Strategies for Tracing Metabolic Pathways and Synthetic Mechanisms

Isotopic labeling is a powerful technique used to trace the journey of a molecule through a chemical reaction or a metabolic pathway. symeres.com By replacing specific atoms with their stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), researchers can follow the labeled compound and its metabolites. symeres.comzeochem.com

Deuterium labeling is particularly useful for investigating synthetic mechanisms and studying the kinetic isotope effect. symeres.com For "this compound", deuterium could be introduced at various positions, for example, on the ethoxy or methoxy (B1213986) groups, or on the chroman ring itself. The synthesis of such labeled compounds can be achieved through methods like using deuterated precursors or via H-D exchange reactions catalyzed by agents like palladium on carbon in the presence of D₂O. mdpi.com The increased stability of the carbon-deuterium bond compared to the carbon-hydrogen bond can also be exploited to alter the pharmacokinetic properties of a molecule, potentially reducing metabolic degradation. mdpi.com

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a key technique for quantifying the rates (fluxes) of intracellular metabolic pathways. nih.govethz.chd-nb.info In a typical experiment, cells or organisms are fed a ¹³C-labeled substrate, such as [U-¹³C]glucose. mdpi.com The labeled carbon atoms are incorporated into various metabolites as they move through the metabolic network. By analyzing the mass distribution of these metabolites using MS or NMR, the flow of carbon through different pathways can be calculated. nih.govmdpi.com For studying the metabolism of "this compound", a ¹³C-labeled version of the compound could be synthesized and administered to a non-human biological system. The subsequent analysis of its metabolites would reveal the key biotransformation pathways.

The following table outlines potential isotopic labeling strategies for "this compound".

IsotopeLabeling StrategyApplicationAnalytical Technique
Deuterium (²H)Selective replacement of H with D on the ethoxy or methoxy group.Elucidating synthetic reaction mechanisms; studying kinetic isotope effects; investigating metabolic stability. symeres.commdpi.comNMR, Mass Spectrometry
Carbon-13 (¹³C)Synthesis using ¹³C-labeled precursors to incorporate ¹³C into the chroman backbone.Tracing metabolic pathways of the compound in a biological system; quantifying metabolic fluxes. d-nb.infomdpi.comLC-MS, GC-MS, NMR
Nitrogen-15 (¹⁵N)If nitrogen-containing analogues were synthesized, ¹⁵N could be incorporated.Tracing the fate of nitrogen-containing functional groups in metabolic studies. symeres.comNMR, Mass Spectrometry
Oxygen-18 (¹⁸O)Incorporation into the ether or hydroxyl groups.Studying mechanisms of enzymatic reactions like hydroxylation or ether cleavage. zeochem.comMass Spectrometry

Advanced Mass Spectrometry Techniques for Degradation Product Identification

Advanced mass spectrometry (MS) techniques are crucial for identifying the products formed when "this compound" degrades, for instance, under photolytic or oxidative stress. whiterose.ac.uknih.gov High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are particularly powerful for this purpose. frontiersin.org

HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of unknown degradation products. frontiersin.org This is a critical first step in structural elucidation.

Tandem MS (MS/MS or MSⁿ) involves multiple stages of mass analysis. nationalmaglab.orgunt.edu First, a precursor ion (e.g., the protonated molecule of a potential degradation product) is selected. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. ut.eeunt.edu The fragmentation pattern provides detailed structural information. By comparing the fragmentation of degradation products to that of the parent compound, the site of molecular modification can often be determined. ucl.ac.be For example, studies on related chromene structures have shown characteristic fragmentation pathways, such as the loss of substituent groups or cleavage of the pyran ring, which can be used to identify unknown structures. uminho.ptnih.gov

The table below presents hypothetical degradation products of "this compound" and the MS techniques that could be used for their identification, based on known degradation pathways of similar phenolic and ether compounds.

Potential Degradation ProductPlausible Formation PathwayAnalytical ApproachExpected Mass Spectral Information
6-Methoxy-chroman-2-olHydrolysis of the ethoxy groupLC-HRMS, LC-MS/MSAccurate mass measurement to confirm loss of C₂H₄. MS/MS fragmentation to confirm the presence of the chroman-ol structure.
2-Ethoxy-chroman-6-olDemethylation of the methoxy groupLC-HRMS, LC-MS/MSAccurate mass to confirm loss of CH₂. Comparison of fragmentation pattern with the parent compound to locate the modification. ucl.ac.be
Hydroxylated derivativesOxidative attack on the aromatic ringLC-HRMS, LC-MS/MSMass shift of +16 amu (addition of oxygen). MS/MS fragmentation to determine the position of the new hydroxyl group.
Ring-opened productsPhotolytic or oxidative cleavage of the chroman ringGC-MS, LC-HRMS/MSIdentification of smaller fragment molecules. HRMS is essential to propose elemental formulas for the new products. whiterose.ac.uknih.gov

Chiral Separation Methods for Enantiomeric Resolution and Purity Assessment

Since "this compound" contains a chiral center at the C2 position of the chroman ring, it can exist as a pair of enantiomers. google.com The separation of these enantiomers, known as chiral or enantiomeric resolution, is critical as different enantiomers can have distinct biological activities. wikipedia.org High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective technique for this purpose. jasco-global.comindexcopernicus.com

CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), are widely used due to their broad applicability for separating a vast range of chiral compounds, including flavanones which are structurally related to chromans. researchgate.netresearchgate.net The separation can be optimized by adjusting the mobile phase composition (e.g., the ratio of hexane (B92381) and alcohol in normal-phase mode) and the column temperature. mdpi.com

The enantiomeric excess (ee) and purity of a sample can be determined by quantifying the peak areas of the separated enantiomers in the chromatogram. The elution order of the enantiomers can be determined using a chiroptical detector, such as a circular dichroism (CD) detector, coupled with the HPLC system. jasco-global.com

The following table details potential HPLC methods for the enantiomeric resolution of "this compound".

Chiral Stationary Phase (CSP)Mobile Phase Composition (v/v)Detection MethodExpected Outcome
Chiralpak® AD-H (Amylose derivative)Hexane / 2-Propanol (e.g., 90:10)UV (e.g., 280 nm)Baseline resolution of the two enantiomers. nih.gov
Chiralcel® OD-H (Cellulose derivative)Hexane / Ethanol (B145695) (e.g., 80:20)UV, Circular Dichroism (CD)Good separation factor (α) and resolution (Rs). indexcopernicus.com CD detection would help assign absolute configuration based on elution order. jasco-global.com
Chiralpak® IC (Cellulose derivative)Hexane / Isopropanol (e.g., 70:30)UV, MSHigh resolution, potentially allowing for preparative scale separation. Coupling to MS would confirm the identity of the eluted peaks. mdpi.com
Chirobiotic™ V (Vancomycin-based)Methanol / Acetic Acid / TriethylamineUVAlternative selectivity based on different chiral recognition mechanisms (π-π interactions, hydrogen bonding). sigmaaldrich.commdpi.com

Spatiotemporal Analysis of this compound in Environmental or Biological Matrices (excluding human)

Spatiotemporal analysis involves studying the distribution of a substance over space and time. For "this compound", this could mean tracking its concentration and movement in an environmental compartment (like a lake or soil plot) or its distribution within a non-human organism over time. Such studies are vital for assessing the environmental fate and potential for bioaccumulation of the compound. epa.govus.es

The analysis would typically involve collecting samples from different locations at various time points after a known or suspected release of the compound. These samples (e.g., water, sediment, or tissues from aquatic organisms) would then be analyzed using a highly sensitive method like LC-MS/MS to quantify the concentration of "this compound".

The table below outlines a hypothetical study design for the spatiotemporal analysis of "this compound" in an aquatic environment.

Emerging Applications and Material Science Potential of 2 Ethoxy 6 Methoxychroman

Utilization as a Monomer or Precursor in the Synthesis of Functional Polymers

There is no available information on the use of 2-Ethoxy-6-methoxychroman as a monomer or precursor for polymer synthesis.

Integration into Advanced Materials for Optoelectronic or Sensing Devices

No research has been found detailing the integration of this compound into materials for optoelectronic or sensing applications.

Role as a Ligand or Scaffold in Coordination Chemistry and Catalysis

There is no documented role of this compound as a ligand or scaffold in the field of coordination chemistry or catalysis.

Potential in Agricultural Chemistry (e.g., as a Crop Protection Agent or Plant Growth Regulator)

No studies have been identified that investigate the potential of this compound in agricultural applications.

Niche Applications in Chemical Industry, Research, and Fine Chemical Synthesis

There is no information on any niche applications of this compound within the chemical industry, scientific research, or for the synthesis of fine chemicals.

Table of Compounds Mentioned

Future Perspectives and Grand Challenges in 2 Ethoxy 6 Methoxychroman Research

Exploration of Unconventional Synthetic Routes and Methodological Innovations

The synthesis of the chroman core is well-established, with numerous methods available for its construction. nih.govnih.gov However, the pursuit of novel, more efficient, and sustainable synthetic strategies remains a significant challenge. Future research in the synthesis of 2-Ethoxy-6-methoxychroman is expected to focus on several innovative approaches:

Single-Atom Editing and Skeletal Re-engineering: A groundbreaking approach involves the transformation of readily available tetralin scaffolds into chromans through a stepwise carbon-to-oxygen swap. chemrxiv.org This method, which involves the oxidation of tetralins to 1-tetralones and subsequent ring contraction, offers a novel pathway to diverse chroman derivatives. chemrxiv.org Applying this to appropriately substituted tetralins could provide an unconventional and highly adaptable route to this compound.

Photocatalytic and Light-Driven Reactions: Visible-light-promoted synthesis is emerging as a green and powerful tool for constructing chroman-4-one scaffolds, which are direct precursors to chromans. frontiersin.orgrsc.org These methods often rely on radical-initiated cascade cyclizations and offer mild reaction conditions. frontiersin.org Future work could explore the application of these techniques to generate the 2-ethoxy substitution pattern with high selectivity.

Organocatalysis and Domino Reactions: The use of modularly designed organocatalysts to facilitate domino reactions presents an elegant strategy for the stereoselective synthesis of functionalized chromans. researchgate.net These reactions can construct multiple stereocenters in a single step, offering a highly efficient route to chiral chroman derivatives. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of chroman-4-ones, the precursors to chromans. nih.gov This technique can reduce reaction times and improve yields, making it an attractive option for the rapid generation of a library of chroman derivatives for screening purposes. nih.gov

Table 1: Comparison of Synthetic Methodologies for Chroman Derivatives

MethodologyAdvantagesChallenges for this compound
Skeletal Re-engineering Novel route, high adaptability. chemrxiv.orgRequires specific substituted tetralin precursors.
Photocatalysis Green, mild conditions, high efficiency. frontiersin.orgrsc.orgControl of regioselectivity for the ethoxy group.
Organocatalysis High stereoselectivity, step economy. researchgate.netCatalyst design for specific substrate.
Microwave-Assisted Synthesis Rapid, improved yields. nih.govPotential for side reactions at higher temperatures.

Deeper Mechanistic Elucidation of Novel Biological Interactions

Chroman derivatives are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. nih.govnih.govresearchgate.net However, the specific biological targets and mechanisms of action for many of these compounds, including this compound, are not fully understood.

Future research should aim to:

Identify Specific Molecular Targets: The chroman scaffold has been identified as a potential inhibitor of various enzymes and receptors. nih.govresearchgate.net For instance, certain chromanol derivatives are potent inhibitors of the Cholesteryl Ester Transfer Protein (CETP). nih.gov Computational modeling and high-throughput screening could be employed to predict and validate the specific binding partners of this compound. A recent patent has highlighted the potential of chroman derivatives as estrogen receptor degraders. ircbc.cn

Unravel Signaling Pathways: The biological effects of chroman derivatives are often mediated through complex signaling pathways. For example, some chromanone derivatives have been shown to inhibit the PKB (Akt) protein, a key player in cancer cell survival. acs.org Detailed mechanistic studies, including transcriptomics and proteomics, will be crucial to map the downstream effects of this compound within the cell.

Structure-Activity Relationship (SAR) Studies: The substituents on the chroman ring play a critical role in determining biological activity. nih.gov Systematic modification of the 2-ethoxy and 6-methoxy groups and evaluation of the resulting analogs will be essential to establish a clear SAR. For example, studies on SIRT2 inhibitors have shown that electron-withdrawing groups in the 6- and 8-positions are favorable for activity. nih.gov

Expansion into Uncharted Domains of Material Science and Niche Technologies

While the primary focus of chroman research has been on its biological applications, the unique photophysical properties of the benzopyran ring system suggest potential for its use in material science. ijrar.org

Fluorescent Probes: The inherent fluorescence of some benzopyran derivatives makes them attractive candidates for the development of chemical sensors and imaging agents. ijrar.org Future research could explore the synthesis of this compound-based probes that are sensitive to specific ions, reactive oxygen species, or other biologically relevant molecules.

Organic Electronics: The electron-rich nature of the chroman ring system could be exploited in the design of novel organic semiconductors or components of organic light-emitting diodes (OLEDs). The specific substitution pattern of this compound may influence its electronic properties and suitability for such applications.

Advanced Polymers: Incorporation of the this compound moiety into polymer backbones could lead to materials with novel thermal, mechanical, or optical properties. These could find applications in areas such as advanced coatings, membranes, or drug delivery systems.

Addressing Sustainability and Circular Economy Principles in its Production and Application

The chemical industry is increasingly moving towards a circular economy model, which emphasizes waste reduction and the use of renewable resources. chemiehoch3.denumberanalytics.comstrategicallies.co.ukscielo.br

Key challenges and opportunities for this compound include:

Green Synthesis Routes: Developing synthetic methods that utilize non-toxic solvents, renewable starting materials, and energy-efficient processes is a major goal. scielo.br The use of photocatalysis and biocatalysis are promising avenues in this regard.

Atom Economy: Synthetic strategies should be designed to maximize the incorporation of all starting materials into the final product, minimizing waste generation. scielo.br Domino reactions and other cascade processes are particularly advantageous in this respect. researchgate.net

Recyclability and Biodegradability: For applications in materials science, designing this compound-based materials that can be easily recycled or are biodegradable will be crucial for their long-term sustainability.

Table 2: Principles of Circular Economy in Chemical Production

PrincipleApplication to this compound
Reduce Minimize resource consumption through efficient synthesis. numberanalytics.com
Reuse Design for product longevity and multiple use cycles.
Recycle Develop methods for chemical or mechanical recycling of derived materials. strategicallies.co.uk
Renewable Feedstocks Explore bio-based precursors for synthesis.

Identifying Novel Transformative Applications and Interdisciplinary Research Collaborations

The full potential of this compound can only be realized through interdisciplinary collaboration.

Chemical Biology: Collaboration between synthetic chemists and biologists will be essential to fully elucidate the biological mechanisms of action and to design more potent and selective analogs.

Materials Science and Engineering: Partnerships with material scientists will be key to exploring the potential of this compound in advanced materials and niche technologies.

Computational Chemistry: In silico modeling and data analysis can accelerate the discovery process by predicting the properties and biological activities of novel chroman derivatives, guiding synthetic efforts. acs.org

The future of this compound research is rich with possibilities. By addressing the grand challenges outlined above, the scientific community can unlock the full potential of this promising compound and its derivatives, leading to transformative innovations in medicine, material science, and beyond.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Ethoxy-6-methoxychroman, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Step 1 : Start with a chroman backbone and introduce substituents via nucleophilic substitution or coupling reactions. For example, use methoxy and ethoxy precursors under reflux with catalysts like Pd(PPh₃)₄ or CuI for cross-coupling reactions .
  • Step 2 : Optimize reaction temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF or THF) to enhance yield. Stirring duration (12–24 hrs) and inert atmospheres (N₂/Ar) are critical to prevent oxidation .
  • Step 3 : Purify the product using column chromatography (silica gel, hexane/EtOAc gradient) or HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions. For example, methoxy (δ 3.2–3.8 ppm) and ethoxy (δ 1.2–1.4 ppm for CH₃, δ 3.4–4.0 ppm for OCH₂) groups show distinct splitting patterns .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF can verify molecular weight (e.g., [M+H]⁺ peak matching C₁₂H₁₆O₃). Isotopic patterns help confirm halogen-free structures .
  • X-ray Diffraction (XRD) : For crystalline samples, employ SHELXL for structure refinement and ORTEP-III for visualizing thermal ellipsoids .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

  • Methodological Answer :

  • Data Cross-Validation : Compare NMR shifts with DFT-calculated chemical shifts (e.g., Gaussian09 with B3LYP/6-31G* basis set) to identify misassignments .
  • Crystallographic Reanalysis : Re-refine XRD data using SHELXL with updated parameters (e.g., hydrogen atom placement, displacement factors). Check for twinning or disorder using PLATON .
  • Reproducibility Testing : Repeat synthesis under controlled conditions (e.g., anhydrous solvents, strict temperature monitoring) to isolate experimental variables .

Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use software like Gaussian or ORCA with solvent models (e.g., PCM for ethanol) .
  • Molecular Dynamics (MD) : Simulate interactions with enzymes or metal catalysts (e.g., cytochrome P450) to study regioselective oxidation pathways .
  • Docking Studies : Use AutoDock Vina to model binding affinities with biological targets, adjusting protonation states with tools like PROPKA .

Q. How should experimental protocols be designed to assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing :
  • Step 1 : Prepare buffer solutions (pH 1–13) and incubate the compound at 25°C, 40°C, and 60°C. Sample aliquots at 0, 7, 14, and 30 days .
  • Step 2 : Monitor degradation via HPLC-UV (λ = 254 nm) and LC-MS to identify breakdown products.
  • Step 3 : Use Arrhenius plots to extrapolate shelf-life at room temperature.

Methodological Best Practices

  • Safety Protocols : Follow OSHA/NIOSH guidelines for handling alkoxy compounds: use fume hoods, nitrile gloves, and chemical-resistant aprons .
  • Ethical Reporting : Align data interpretation with IUCr standards for crystallography and ACS guidelines for synthetic chemistry .

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